molecular formula C8H10F2N2O2 B2568744 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1855952-09-8

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2568744
CAS No.: 1855952-09-8
M. Wt: 204.177
InChI Key: DFCLZQMVGGVCHH-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound featuring a pyrazole ring substituted with difluoromethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid typically involves the difluoromethylation of a pyrazole precursor. One common method includes the use of difluoromethylating agents such as ClCF2H in the presence of a base. The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce methylated derivatives .

Scientific Research Applications

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pyrazole ring structure also contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 4-methyl-1H-pyrazole-3-carboxylic acid
  • 2-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both difluoromethyl and methyl groups on the pyrazole ring, which can significantly influence its chemical properties and reactivity. This dual substitution pattern is less common and provides distinct advantages in terms of binding affinity and specificity in biological applications .

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-4-3-12(5(2)8(13)14)11-6(4)7(9)10/h3,5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCLZQMVGGVCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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